molecular formula C17H19NO3 B3199565 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid CAS No. 101692-90-4

3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid

Cat. No.: B3199565
CAS No.: 101692-90-4
M. Wt: 285.34 g/mol
InChI Key: UCAURZDMFQZLRB-UHFFFAOYSA-N
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Description

3-Methyl-2-[(1-naphthylacetyl)amino]butanoic Acid is a specialized synthetic compound designed for research in controlled-release systems and plant science. Its molecular structure integrates a 1-naphthylacetyl moiety, a group known for its bioactive properties, with a modified amino acid backbone. This design is conceptually similar to other polymer-conjugated plant growth regulators, where a bioactive compound is linked to a carrier to modify its release profile and biological activity . The primary research application of this compound is anticipated to be in the development of novel polymeric formulations. In such systems, the carboxylic acid functional group can serve as a site for covalent attachment to a polymer chain, creating a formulation that releases the bioactive naphthylacetic acid (NAA) derivative through hydrolytic cleavage . This controlled-release approach can lead to reduced losses of the active compound, improved efficiency, greater safety for non-target organisms, and a wider range of effective concentrations compared to unmodified, low molecular weight bioactive compounds . Researchers may utilize this compound to investigate its effects on plant cell growth and differentiation, drawing parallels to the established use of naphthylacetic acid and indolebutyric acid in plant physiology . The structural features of the compound, including the hydrophobic naphthyl group, can influence the physical properties of its polymer conjugates, such as the hydrodynamic radius and coil structure in solution, which are critical parameters in material science and formulation development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11(2)16(17(20)21)18-15(19)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAURZDMFQZLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methyl 2 1 Naphthylacetyl Amino Butanoic Acid and Its Analogues

Stereoselective Synthesis of the 2-Amino-3-methylbutanoic Acid (Valine) Core

The synthesis of the valine backbone with a defined stereochemistry is a critical first step. Racemic valine can be synthesized through various methods, often starting from isobutyraldehyde. However, for applications where specific stereoisomers are required, asymmetric synthesis or resolution of racemic mixtures is essential.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in resolution. Two prominent strategies in this area are the use of chiral auxiliaries and organocatalysis.

Chiral Auxiliaries: This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. Evans' oxazolidinones are a widely utilized class of chiral auxiliaries for the asymmetric synthesis of amino acids. nih.govresearchgate.net The process typically involves the acylation of the oxazolidinone, followed by a stereoselective alkylation reaction to introduce the isopropyl group of valine, and subsequent hydrolysis to release the desired valine enantiomer. Auxiliaries derived from naturally occurring compounds like amino acids and terpenes are considered essential tools for these complex syntheses. nih.gov

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules as catalysts. researchgate.net For the synthesis of amino acid precursors, acyclic amino acids such as alanine (B10760859) and valine itself have been shown to catalyze direct asymmetric intermolecular aldol (B89426) reactions with excellent stereocontrol. rsc.org Proline and its derivatives are also extensively studied organocatalysts that can form nucleophilic enamine intermediates with aldehydes or ketones, facilitating stereoselective carbon-carbon bond formation, a key step in building the amino acid skeleton. researchgate.net

Resolution Techniques for Enantiomeric Purity

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a common strategy when a racemic synthesis of the valine core is more practical.

Chemical Resolution: This method involves reacting the racemic valine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. For valine, dibenzoyl tartaric acid (D-DBTA or L-DBTA) has been successfully employed as a resolving agent in a dilute inorganic acid solution. google.com Under optimal conditions, this method can achieve high yields (up to 80%) and excellent optical purity (up to 100%). google.com

Crystallization Techniques: Induced crystallization is another approach where a saturated solution of racemic valine is seeded with crystals of one enantiomer, causing it to preferentially crystallize out of the solution. google.com More advanced methods employ chiral self-assembled monolayers (SAMs) on surfaces as resolving auxiliaries. nih.gov When racemic solutions of valine are crystallized on these chiral surfaces, an excess of the enantiomer with the opposite chirality to the monolayer is obtained. nih.gov

The enantiomeric purity of the final product is a critical parameter, which can be determined using various analytical techniques after derivatization. These methods include reversed-phase thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC). acs.orgrsc.orgnih.gov

Efficient Acylation Strategies for Incorporating the 1-Naphthylacetyl Moiety

Once the enantiomerically pure valine core is obtained, the next crucial step is the formation of an amide bond with 1-naphthaleneacetic acid. This reaction, known as acylation, must be efficient and proceed without causing racemization of the chiral center in valine.

Amide Bond Formation Techniques

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid. uantwerpen.be A variety of methods have been developed for this purpose.

Coupling Reagents: The most common approach involves the use of coupling reagents that react with the carboxylic acid to form a highly reactive intermediate in situ. This intermediate is then readily attacked by the amine nucleophile (valine) to form the amide bond. Common classes of coupling reagents include carbodiimides (e.g., N,N'-diisopropylcarbodiimide, DIC), uronium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., PyBOP). uantwerpen.beresearchgate.net The use of additives like N-hydroxybenzotriazole (HOBt) can help to suppress side reactions and minimize racemization. uantwerpen.be More recent, "greener" alternatives include the use of diphenylsilane (B1312307) as a coupling reagent, which produces only hydrogen and siloxane as by-products. rsc.org

Activated Esters: An alternative strategy is to pre-activate the carboxylic acid by converting it into a more reactive derivative, such as an activated ester. Cyanomethyl esters are one example of activated esters used for the chemical aminoacylation of amino acids. beilstein-journals.orgcolab.ws Another approach involves forming a mixed anhydride (B1165640) by reacting the carboxylic acid with an alkyl sulfonyl chloride. google.com Symmetrical anhydrides, formed from two equivalents of the carboxylic acid, are also highly effective acylating agents, particularly for sterically hindered amino acids. researchgate.net

Table 1: Common Amide Bond Formation Techniques
TechniqueDescriptionTypical ReagentsKey Advantages
Coupling ReagentsIn situ activation of the carboxylic acid followed by reaction with the amine.DIC, HATU, HBTU, PyBOP, DiphenylsilaneHigh efficiency, wide applicability, many reagent choices. uantwerpen.bersc.org
Activated EstersIsolation of a reactive ester derivative of the carboxylic acid prior to reaction with the amine.Cyanomethyl esters, N-Hydroxysuccinimide (NHS) estersCan provide cleaner reactions, stable intermediates. beilstein-journals.org
Mixed AnhydridesFormation of a reactive anhydride between the carboxylic acid and another acid (e.g., a sulfonic acid derivative).Alkyl sulfonyl chlorides (e.g., MsCl)Highly reactive, useful for selective N-acylation. google.com
Symmetrical AnhydridesFormation of an anhydride from two molecules of the carboxylic acid.Carbodiimides (e.g., DCC)Efficient for coupling hindered amino acids. researchgate.net

Optimization of Reaction Conditions for Maximizing Yield and Purity

Achieving a high yield and purity in the acylation step requires careful optimization of several reaction parameters.

pH Control: The pH of the reaction mixture is crucial. The amine component must be in its deprotonated, nucleophilic form to react. However, at high pH, the risk of racemization increases. For N-acylation reactions, running the reaction at a controlled pH (e.g., neutral or slightly acidic) can enhance selectivity for the desired N-acylation over potential side reactions. nih.gov

Temperature: Amide bond formation is often carried out at room temperature or below (e.g., 0 °C) to minimize side reactions, especially racemization of the chiral amino acid. nih.gov For mixed anhydride methods, maintaining a temperature between 0°C and 35°C is optimal to prevent the formation of undesired O-acylated ester by-products. google.com

Solvent: The choice of solvent can influence reaction rates and solubility of reagents. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used. orientjchem.org

Reagent Stoichiometry: The ratio of the coupling reagent, carboxylic acid, and amine must be carefully controlled. Using a slight excess of the activated carboxylic acid component can help drive the reaction to completion. nih.gov

Table 2: Key Parameters for Optimizing Acylation Reactions
ParameterInfluence on ReactionTypical Optimized Condition
TemperatureAffects reaction rate and risk of side reactions like racemization and O-acylation.0 °C to room temperature. google.comnih.gov
pHControls the nucleophilicity of the amine and can influence selectivity.Neutral or slightly acidic conditions can favor Nα-selectivity. nih.gov
SolventImpacts reagent solubility and reaction kinetics.Aprotic solvents (DCM, DMF, THF). orientjchem.org
Reagent ConcentrationAffects reaction rate and selectivity.Controlled addition of reagents, slight excess of acylating agent. nih.gov

Divergent Synthetic Routes for Structurally Related N-Acylated Butanoic Acid Derivatives

Divergent synthesis is a powerful strategy that enables the creation of a library of structurally related compounds from a common intermediate. This approach is highly valuable for exploring structure-activity relationships in medicinal chemistry. For N-acylated butanoic acid derivatives, a divergent strategy could begin with a protected 2-amino-3-methylbutanoic acid core.

A common intermediate, such as a valine ester with a protected amino group (e.g., with a Boc or Fmoc group), can be synthesized. The protecting group can then be removed, and the free amine can be acylated with a diverse range of carboxylic acids, not just 1-naphthaleneacetic acid. This allows for the rapid synthesis of a series of analogues where the N-acyl group is varied. nih.gov

Alternatively, a divergent approach could focus on modifying the butanoic acid backbone itself. Starting with a different amino acid or a synthetic precursor, various alkyl or functional groups could be introduced at different positions on the butanoic acid chain before the N-acylation step. This modular approach provides access to a wide array of derivatives for biological screening and optimization.

Exploration of Sustainable and Green Chemistry Principles in the Preparation of 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic Acid

The growing emphasis on environmental stewardship in the chemical and pharmaceutical industries has spurred significant research into sustainable and green synthetic methodologies. The preparation of this compound, while traditionally reliant on conventional methods, is a prime candidate for the application of green chemistry principles. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. This section explores several innovative and environmentally benign approaches that can be applied to the synthesis of this N-acyl amino acid.

One of the primary goals of green chemistry is to replace hazardous reagents and solvents with safer alternatives. The conventional synthesis of N-acyl amino acids often involves the use of toxic solvents and stoichiometric quantities of activating reagents, which contribute to significant waste generation. For instance, dipolar aprotic solvents like N,N-dimethylformamide (DMF) and chlorinated solvents such as dichloromethane (CH2Cl2), commonly used for their excellent solubilizing properties, are facing increasing regulatory scrutiny due to health and environmental concerns.

Enzymatic synthesis represents a powerful green alternative for amide bond formation. Biocatalysts, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the amidation of carboxylic acids with amines under mild, anhydrous conditions. This approach avoids the need for harsh activating agents and often proceeds with high selectivity, reducing the formation of byproducts and simplifying purification processes. The enzymatic synthesis of this compound would involve the direct coupling of 1-naphthaleneacetic acid and L-valine, potentially in a greener solvent or even under solvent-free conditions.

Another avenue for greening the synthesis is through the use of catalysts that improve atom economy. Boric acid has emerged as a simple, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids. This method can often be performed under solvent-free conditions by heating the reactants, which aligns with the principles of waste reduction and energy efficiency. The catalytic cycle involves the formation of a mixed anhydride intermediate that facilitates the amide bond formation and regenerates the boric acid catalyst.

The use of water as a solvent is a cornerstone of green chemistry, and recent advancements have demonstrated its feasibility for N-acylation reactions. Performing the synthesis in an aqueous medium can eliminate the need for volatile and hazardous organic solvents, thereby significantly improving the environmental profile of the process. While the solubility of nonpolar reactants like 1-naphthaleneacetic acid in water can be a challenge, the use of surfactants or micro-reaction systems can facilitate these transformations.

Electrosynthesis is another emerging green technology for amide bond formation. Electrochemical methods can replace traditional chemical oxidants and reductants with electricity, a clean reagent. This can lead to milder reaction conditions, higher selectivity, and a reduction in chemical waste.

To illustrate the potential benefits of these green approaches, a comparison with a conventional synthetic route is presented below. A typical laboratory-scale synthesis might involve the activation of 1-naphthaleneacetic acid with a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a chlorinated solvent.

Table 1: Comparison of Synthetic Methodologies for this compound

ParameterConventional Method (EDC Coupling)Enzymatic Synthesis (CALB)Boric Acid Catalysis
Starting Materials 1-Naphthaleneacetic acid, L-valine, EDC, HOBt1-Naphthaleneacetic acid, L-valine1-Naphthaleneacetic acid, L-valine
Catalyst None (Stoichiometric Reagent)Candida antarctica lipase B (CALB)Boric Acid
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Toluene or Solvent-freeSolvent-free
Temperature 0 °C to Room Temperature40-60 °C100-120 °C
Byproducts EDC-urea byproduct, HOBt residuesWaterWater
Atom Economy LowHighHigh
Environmental Impact High (Hazardous solvents and reagents)Low (Biocatalyst, milder conditions)Low (Benign catalyst, solvent-free)

The research findings indicate a clear trend towards the development of more sustainable synthetic routes for N-acyl amino acids. For example, enzymatic methods have been successfully employed for a wide range of substrates, demonstrating their versatility. While the yield in enzymatic synthesis can sometimes be lower than in conventional chemical methods, the trade-off in terms of reduced environmental impact is often significant.

Table 2: Hypothetical Research Findings on Green Synthesis Yields

Synthetic ApproachAcyl DonorAmino AcidCatalyst/MediumReaction Time (h)Yield (%)
EDC Coupling1-Naphthaleneacetic acidL-valineEDC/HOBt in DMF12~90
Enzymatic1-Naphthaleneacetic acidL-valineImmobilized CALB48~75
Catalytic1-Naphthaleneacetic acidL-valineBoric Acid (Solvent-free)6~85
Aqueous Synthesis1-Naphthaleneacetic acidL-valineWater/Surfactant24~70

Comprehensive Structural Elucidation and Conformational Analysis of 3 Methyl 2 1 Naphthylacetyl Amino Butanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Advanced 1D NMR Techniques (e.g., ¹H, ¹³C, DEPT)

One-dimensional NMR techniques offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number of unique carbon atoms and classifies them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary carbons.

Table 1: Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH) 10.0 - 12.0 Singlet 1H
Naphthyl Protons 7.4 - 8.2 Multiplet 7H
Amide (-NH) 7.0 - 8.0 Doublet 1H
Alpha-Proton (-CH-COOH) 4.2 - 4.5 Multiplet 1H
Naphthylacetyl (-CH₂-) 3.8 - 4.1 Singlet 2H
Beta-Proton (-CH(CH₃)₂) 2.0 - 2.4 Multiplet 1H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (ppm) DEPT Information
Carboxylic Acid (-COOH) 170 - 180 C
Amide Carbonyl (-C=O) 168 - 175 C
Naphthyl Carbons 120 - 140 C & CH
Alpha-Carbon (-CH-COOH) 55 - 65 CH
Naphthylacetyl (-CH₂-) 40 - 50 CH₂
Beta-Carbon (-CH(CH₃)₂) 30 - 40 CH

Multidimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) establishes proton-proton coupling networks, identifying adjacent protons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different molecular fragments. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, aiding in conformational analysis and stereochemical assignments.

Stereochemical Assignment and Isomer Differentiation via NMR Data

The stereochemistry of the chiral centers in 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid can be investigated using NMR. The magnitude of coupling constants, particularly ³J(H,H) values, can provide insights into dihedral angles and, consequently, the relative stereochemistry. NOESY data is also critical in this regard, as the presence or absence of cross-peaks between specific protons can confirm their spatial arrangement.

Vibrational Spectroscopy Characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500-3300 Broad
N-H Stretch (Amide) 3200-3400 Medium
C-H Stretch (Aromatic) 3000-3100 Medium
C-H Stretch (Aliphatic) 2850-3000 Medium-Strong
C=O Stretch (Carboxylic Acid) 1700-1725 Strong
C=O Stretch (Amide I) 1630-1680 Strong
N-H Bend (Amide II) 1510-1570 Medium-Strong

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₇H₁₉NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass
[M+H]⁺ 286.1438

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would include the loss of the carboxylic acid group, cleavage of the amide bond, and fragmentation of the naphthyl and valine moieties, further corroborating the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound, MS/MS analysis would provide valuable information about its connectivity and the stability of its different chemical bonds.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of the compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure. Based on the known fragmentation patterns of N-acylated amino acids, several characteristic losses can be predicted for this compound. nih.gov

Common fragmentation pathways for N-acetyl amino acids include the neutral loss of water (H₂O) and the loss of a ketene (C₂H₂O) from the protonated molecular ion. nih.gov Another frequently observed fragmentation is the combined loss of water and carbon monoxide (H₂O + CO), which results in the formation of an immonium ion. nih.gov

For this compound, the fragmentation would likely be initiated by cleavage of the amide bond, as well as bonds within the butanoic acid moiety and the naphthyl group. The table below outlines some of the expected key fragment ions and their corresponding neutral losses.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInferred Structural Fragment
[M+H]⁺[M+H - H₂O]⁺H₂OLoss of water from the carboxylic acid group
[M+H]⁺[M+H - C₂H₂O]⁺CH₂COLoss of ketene from the acetyl group (if present) or rearrangement
[M+H]⁺[M+H - H₂O - CO]⁺H₂O, COFormation of an immonium ion
[M+H]⁺[C₁₀H₇CH₂CO]⁺C₅H₁₀NO₂Cleavage of the amide bond, retaining the naphthylacetyl group
[M+H]⁺[C₅H₁₀NO₂]⁺C₁₂H₁₀OCleavage of the amide bond, retaining the amino acid moiety

This is a predictive table based on general fragmentation patterns of related compounds.

By carefully analyzing the masses and relative abundances of these fragment ions, the precise structure of this compound can be confidently confirmed.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The crystal structure of this analog reveals an orthorhombic crystal system. nih.gov Key crystallographic data for this related compound are presented in the table below.

Crystal ParameterValue
Crystal SystemOrthorhombic nih.gov
Space GroupNot specified in abstract
a (Å)5.5006 (3) nih.gov
b (Å)13.7638 (8) nih.gov
c (Å)20.2148 (14) nih.gov
Volume (ų)1530.45 (16) nih.gov
Z4 nih.gov

Data for the related compound (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. Since this compound possesses a stereocenter at the α-carbon of the butanoic acid moiety, ECD and ORD can be used to establish its (R) or (S) configuration.

The naphthyl group in the molecule is a strong chromophore, which is advantageous for ECD measurements. The electronic transitions of the naphthalene (B1677914) ring system will be perturbed by the chiral environment of the rest of the molecule, giving rise to characteristic ECD signals. The sign and intensity of these Cotton effects are directly related to the absolute stereochemistry of the molecule.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for both the (R) and (S) enantiomers. nih.gov By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration can be unambiguously assigned. The ECD bands of such aromatic amino acid derivatives are known to be sensitive to the side-chain conformations, providing further structural insights. nih.gov N-substitution on amino acids has also been shown to enhance the chiroptical response in vibrational circular dichroism (VCD), a related technique, suggesting that the naphthylacetyl group would likely lead to strong and informative ECD signals.

Conformational Studies in Solution and Solid State

In the solid state , as inferred from the crystal structure of the related sulfonyl compound, the molecule adopts a relatively rigid conformation determined by the crystal packing forces and intermolecular hydrogen bonds. nih.govnih.gov These interactions limit the conformational freedom of the molecule within the crystal lattice.

In solution , the molecule is expected to be more flexible and exist as an equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational dynamics in solution. rsc.org A key feature of N-acylated amino acids is the restricted rotation around the amide C-N bond, which has partial double-bond character. rsc.org This can lead to the presence of cis and trans conformers, which may be observable as separate sets of signals in the NMR spectrum, particularly at low temperatures. rsc.org

Temperature-dependent NMR studies can provide information on the energy barriers to rotation around these bonds. rsc.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine through-space proximities between protons, providing valuable constraints for defining the preferred solution-state conformation(s) of this compound. The conformational preferences in solution are influenced by a combination of steric effects, intramolecular hydrogen bonding, and interactions with the solvent.

Theoretical and Computational Chemistry Investigations of 3 Methyl 2 1 Naphthylacetyl Amino Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Intrinsic Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometric parameters of a molecule. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to provide detailed information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. wjarr.com This calculation minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in predicted bond lengths, bond angles, and dihedral angles for its ground state conformation.

The optimized geometry provides a static picture of the molecule's structure. Building on this, DFT can also be used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The results can be used to predict the infrared (IR) and Raman spectra, aiding in the interpretation of experimental spectroscopic data. rsc.orgresearchgate.net For instance, characteristic vibrational modes for this molecule would include the C=O stretching of the carboxylic acid and amide groups, N-H stretching and bending of the amide linkage, and various C-H and C=C stretching modes from the isopropyl and naphthyl groups. wjarr.comresearchgate.net

Table 1: Predicted Geometrical Parameters from DFT Optimization (Illustrative)
ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (amide)~1.24 Å
Bond LengthC-N (amide)~1.35 Å
Bond LengthC=O (acid)~1.21 Å
Bond AngleO=C-N (amide)~122°
Dihedral AngleH-N-Cα-CβVariable (defines conformation)
Table 2: Predicted Key Vibrational Frequencies from DFT Calculations (Illustrative)
Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H Stretch~3500 cm⁻¹Carboxylic acid hydroxyl group
N-H Stretch~3300 cm⁻¹Amide group
C-H Stretch (Aromatic)~3100-3000 cm⁻¹Naphthyl group
C-H Stretch (Aliphatic)~2970-2870 cm⁻¹Isopropyl and backbone groups
C=O Stretch (Amide I)~1680 cm⁻¹Amide carbonyl group
C=O Stretch (Acid)~1720 cm⁻¹Carboxylic acid carbonyl group
N-H Bend (Amide II)~1550 cm⁻¹Coupled C-N stretch and N-H bend

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT by more explicitly accounting for electron correlation. researchgate.net While computationally more demanding, these methods are used to refine the electronic properties calculated by DFT. They can provide more accurate values for properties like ionization energies, electron affinities, and electronic transition energies, which are crucial for a precise understanding of the molecule's reactivity and spectroscopic behavior. These high-accuracy calculations serve as benchmarks for validating the results obtained from more computationally efficient methods like DFT.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations provide a detailed view of a single, optimized molecular structure, this compound is a flexible molecule that can adopt numerous conformations. Molecular dynamics (MD) simulations are used to explore this conformational space by simulating the movement of atoms over time based on a classical force field. nih.gov

An MD simulation would reveal the dynamic behavior of the molecule, including the rotation around single bonds, particularly the amide bond and the bonds within the butanoic acid backbone. This allows for the identification of low-energy conformational families and the barriers to transition between them. beilstein-journals.org

Furthermore, MD simulations are invaluable for studying the influence of the environment, such as a solvent. By simulating the molecule in a box of explicit water molecules, one can observe the formation of hydrogen bonds between the molecule's carboxyl and amide groups and the surrounding water. rsc.org These interactions significantly influence the molecule's preferred conformation and solubility. Alternatively, implicit solvation models can be used to approximate the effect of the solvent as a continuous medium, offering a computationally less expensive way to account for solvent effects. wjarr.com

Molecular Docking Studies of Interaction with Model Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net In a non-therapeutic context, docking studies of this compound with model proteins or enzymes are performed to understand the fundamental principles of its intermolecular interactions. mdpi.com

For example, the molecule could be docked into the active site of a model enzyme that recognizes amino acid derivatives, such as an aminoacyl-tRNA synthetase. researchgate.net The simulation would predict the binding pose and calculate a scoring function to estimate the binding affinity. The analysis would focus on identifying key interactions, such as:

Hydrogen Bonds: Formed between the amide N-H, carbonyl oxygens, and the carboxylic acid group of the ligand and polar residues in the protein's active site.

Hydrophobic Interactions: Involving the isopropyl group and, significantly, the large naphthalene (B1677914) ring with nonpolar protein residues.

Pi-Stacking: Potential interactions between the aromatic naphthalene ring system and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

These studies provide a structural hypothesis for how N-acylated amino acids can interact with macromolecular surfaces.

Table 3: Illustrative Results from a Molecular Docking Simulation
ParameterPredicted Value/Residues
Binding Energy (Score)-7.5 kcal/mol
Hydrogen Bond InteractionsArg12, Gln54
Hydrophobic InteractionsLeu8, Val45, Ile89
Pi-Stacking InteractionTrp50

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Acylated Amino Acid Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with a specific property or activity. nih.gov For the N-acylated amino acid scaffold, a QSAR study would involve creating a library of analogs of this compound. Variations could include different acyl groups, modifications to the naphthalene ring, or replacement of the valine moiety with other amino acids. longlabstanford.org

For each compound in the series, a set of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic properties, and steric parameters) would be calculated. These descriptors are then used to build a mathematical model that predicts an experimentally measured, non-therapeutic property, such as binding affinity to a model protein. Such models help to identify the key structural features of N-acylated amino acids that govern their molecular recognition properties. nih.govnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which is essential for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk These calculations provide a set of theoretical chemical shifts that can be directly compared with experimental spectra. The accuracy of these predictions, often with a mean absolute error of less than 0.2 ppm for protons, can be high enough to distinguish between different isomers or conformers. nih.govresearchgate.net

IR Frequencies: As discussed in section 4.1.1, DFT calculations yield harmonic vibrational frequencies that correspond to peaks in an IR spectrum. wayne.eduresearchgate.net The computed spectrum, including both peak positions and their relative intensities, can be plotted and compared with experimental Fourier-transform infrared (FTIR) spectra to assign specific vibrational modes to the observed absorption bands.

UV-Vis Absorption Maxima: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the presence of the naphthalene chromophore is expected to result in strong π → π* transitions. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for these transitions, which are anticipated to fall within the UV region, consistent with the known spectrum of naphthalene derivatives. ssrn.comresearchgate.net

Table 4: Predicted Spectroscopic Parameters (Illustrative)
SpectroscopyParameterPredicted ValueAssignment
¹H NMRδ (ppm)~8.5 ppmAmide N-H
δ (ppm)~7.5-8.0 ppmNaphthyl H
δ (ppm)~0.9 ppmIsopropyl CH₃
¹³C NMRδ (ppm)~175 ppmCarboxyl C=O
δ (ppm)~172 ppmAmide C=O
δ (ppm)~58 ppmα-Carbon
UV-Vis (TD-DFT)λmax (nm)~280 nmπ → π* transition (Naphthyl)
λmax (nm)~220 nmπ → π* transition (Naphthyl)

Reactivity and Chemical Derivatization Studies of 3 Methyl 2 1 Naphthylacetyl Amino Butanoic Acid

Modifications at the Carboxyl Group: Esterification and Amidation Reactions

The carboxylic acid group is a primary site for modification, readily undergoing esterification and amidation reactions to produce a range of functional derivatives.

Esterification:

Esterification of N-acylated amino acids is a common transformation, typically achieved by reaction with an alcohol in the presence of an acid catalyst or by using specific coupling agents. For 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid, esterification can be carried out using methods such as the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. nih.govmasterorganicchemistry.comresearchgate.net Alternatively, milder methods employing reagents like thionyl chloride in methanol (B129727) or trimethylchlorosilane (TMSCl) in methanol can be utilized to obtain the corresponding methyl esters in good to excellent yields. nih.gov

Another effective method for the concurrent esterification and N-acetylation of amino acids involves the use of orthoesters, such as triethyl orthoacetate (TEOA). wikipedia.org This suggests that similar reagents could be employed for the esterification of the title compound, potentially with simultaneous modification of the amide if a different acylating orthoester were used.

Interactive Data Table: Representative Esterification Conditions for N-Acyl Amino Acids

EntryAlcoholCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)
1MethanolH₂SO₄ (catalytic)MethanolReflux85-95
2EthanolHCl (gas)EthanolReflux80-90
3MethanolSOCl₂Methanol0 to Reflux90-99
4MethanolTrimethylchlorosilaneMethanolRoom Temp>90

Amidation:

The carboxyl group can also be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common coupling agents used for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize racemization. nih.govnih.govanalis.com.my The use of these reagents allows for the coupling of a wide variety of amines to the carboxyl group of this compound under mild conditions. For electron-deficient amines, the use of EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt has been shown to be effective. nih.gov

Interactive Data Table: Common Reagents for Amidation of N-Acyl Amino Acids

EntryCoupling Reagent(s)Additive(s)BaseSolventTypical Yield (%)
1DCCHOBt-CH₂Cl₂ or DMF70-90
2EDC·HClHOBtDIPEADMF or CH₂Cl₂75-95
3HATU-DIPEADMF80-98
4PyBOP-DIPEADMF80-95

Chemical Transformations of the N-Acyl Amide Linkage

The N-acyl amide bond in this compound can undergo cleavage under certain conditions, although it is generally more stable than an ester linkage.

Hydrolysis:

Hydrolysis of the amide bond to yield 1-naphthaleneacetic acid and valine can be achieved under strong acidic or basic conditions, typically requiring prolonged heating. researchgate.netrsc.orgfrontiersin.org Enzymatic hydrolysis offers a milder and more selective method for amide bond cleavage. Acylase I, for example, is an enzyme that catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids. harvard.edu This enzymatic approach could be used for the kinetic resolution of a racemic mixture of this compound. harvard.edu Studies on other N-acylated amino acid amides have shown unexpected hydrolytic instability under mildly acidic conditions, such as with trifluoroacetic acid (TFA) in water, where an electron-rich acyl group can accelerate the hydrolysis of a remote amide bond. acs.org

Reductive Cleavage and Other Transformations:

While less common than hydrolysis, the N-acyl amide bond can be cleaved under specific reductive conditions. However, methods like hydrazinolysis, sometimes accelerated by ammonium (B1175870) salts, are more typically employed for the cleavage of unactivated amide bonds. rsc.orgresearchgate.net Photocatalytic methods using visible light and a ruthenium catalyst have also been developed for the cleavage of N-N bonds in hydrazides, which are structurally related to amides. researchgate.netnih.gov

Reactions Involving the Naphthalene (B1677914) Moiety

The naphthalene ring system is susceptible to various electrophilic aromatic substitution and reduction reactions.

Electrophilic Aromatic Substitution:

The naphthalene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgkhanacademy.orgnih.gov The position of substitution on the naphthalene ring is influenced by the directing effects of the acylamino side chain and the inherent reactivity of the α and β positions of the naphthalene ring. The acylamino group is generally an ortho-, para-director, but in the case of the 1-naphthylacetyl group, substitution will occur on the naphthalene ring itself. The α-positions (4, 5, and 8) are generally more reactive than the β-positions (2, 3, 6, and 7). Friedel-Crafts acylation, for instance, can be carried out using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.comorganic-chemistry.orgkhanacademy.orgnih.gov

Reduction:

The naphthalene ring can be partially or fully reduced. The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce one of the aromatic rings to a 1,4-diene. nih.govnih.gov Catalytic hydrogenation over transition metal catalysts such as palladium, platinum, or nickel can lead to the formation of tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives, depending on the reaction conditions (catalyst, pressure, and temperature). nih.govnih.govmdpi.com

Stereochemical Transformations and Studies of Racemization Mechanisms

The chiral center at the α-carbon of the valine residue is susceptible to racemization, particularly under conditions that involve the formation of an enolate or an oxazolone (B7731731) intermediate.

Racemization Mechanisms:

Base-catalyzed racemization can occur via the deprotonation of the α-hydrogen, leading to the formation of a planar enolate intermediate which can be protonated from either face to give a racemic mixture. researchgate.net This is more likely to occur in derivatives where the carboxyl group is esterified, as the free carboxylate is less prone to enolization. Racemization of N-acyl amino acids can also proceed through the formation of an azlactone (oxazolone) intermediate under certain conditions, such as during peptide coupling reactions with activating agents, especially in the presence of a base. nih.gov

Studies on the N-arylation of amino acid esters have shown that the choice of base is critical to minimize racemization. nih.gov Similarly, in the aminolysis of activated esters of N-alkoxycarbonylamino acids, racemization was observed, particularly with weaker bases, and could be minimized by using a stronger base and a shorter reaction time. nih.gov

Synthesis of Conjugates and Probes for Advanced Biochemical Research

The structural features of this compound make it a suitable scaffold for the synthesis of conjugates and probes for biochemical research.

Fluorescent Probes:

The naphthalene moiety is inherently fluorescent, and its derivatives can be used as fluorescent probes. The carboxyl group can be coupled to other molecules, and changes in the local environment of the naphthalene ring upon binding to a target can lead to changes in its fluorescence properties. For example, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), a well-known fluorescent label, can be attached to the amino group of amino acids to create fluorescent derivatives. nih.govnih.govmdpi.com Similarly, the naphthylacetyl group of the title compound can serve as a fluorescent reporter.

Bioconjugates:

The carboxyl group provides a convenient handle for conjugation to biomolecules or reporter molecules like biotin (B1667282). For instance, the carboxylic acid can be activated and reacted with an amine-functionalized biotin derivative, such as biotin-PEG-amine, to create a biotinylated version of the molecule. broadpharm.com Such conjugates are valuable tools in biochemical assays, including affinity purification and immunoassays. nih.gov

Biochemical and Mechanistic Investigations of 3 Methyl 2 1 Naphthylacetyl Amino Butanoic Acid

In Vitro Studies of Biochemical Interactions with Defined Biological Systems

While no direct binding affinity data for 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid has been reported, the broader class of N-acyl amino acids (NAAAs) has been investigated for its interactions with various biological targets, particularly G protein-coupled receptors (GPCRs). nih.govnih.gov NAAAs are recognized as a family of endogenous signaling molecules. nih.govmdpi.com

Research on other NAAAs, such as N-arachidonoyl dopamine, has shown modest affinity for cannabinoid CB1 receptors, with Ki values in the range of 250–500 nM. nih.gov The interaction of NAAAs with receptors is thought to involve the disruption of lipid packing at the GPCR-lipid interface, which can alter the dynamics of protein signaling. nih.gov The specificity of this interaction is likely determined by the amino acid head group, while the lipid tail may influence membrane dynamics. nih.gov It is plausible that this compound, as an N-acyl derivative of valine, could exhibit weak to moderate binding affinity for certain receptors, though this remains to be experimentally verified.

Illustrative Data Table: Binding Affinities of Analogous N-Acyl Neurotransmitter Conjugates

CompoundReceptorBinding Affinity (Ki)
N-arachidonoyl dopamineCB1250-500 nM

Note: This data is for an analogous compound and is intended for illustrative purposes only. No binding affinity data is currently available for this compound.

Exploration of Molecular Mechanisms in Cell-Free Biochemical Pathways

The potential for this compound to exhibit antioxidant activity in cell-free biochemical pathways can be inferred from studies on other N-acyl amino acids, such as N-acetylcysteine (NAC). NAC is a well-known antioxidant that can directly scavenge reactive oxygen species (ROS). nih.gov

Commonly used in vitro assays to determine antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. e3s-conferences.orgresearchgate.netopenagrar.de These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. e3s-conferences.org The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. For instance, in studies of various plant extracts, potent antioxidant activity is demonstrated by low IC50 values in both DPPH and ABTS assays. openagrar.de While the antioxidant potential of this compound has not been determined, its chemical structure suggests it may possess some radical scavenging capabilities.

Illustrative Data Table: Antioxidant Activity of a Plant Extract in Cell-Free Assays

AssayIC50 Value (µg/mL)
DPPH Radical Scavenging42.2 ± 1.2
ABTS Radical Scavenging71.1 ± 1.1

Note: This data is from a study on a plant extract and is provided as an example of how antioxidant activity is measured. No antioxidant data is available for this compound.

Role as a Model Compound in Studies of Amino Acid Metabolism and Peptide Biosynthesis

N-acyl amino acids are integral to various metabolic pathways. mdpi.com Their biosynthesis can occur through the direct condensation of a fatty acid with an amino acid, a process that can be catalyzed by enzymes like cytochrome c. mdpi.com The degradation of NAAAs can be carried out by enzymes such as fatty acid amide hydrolase (FAAH). nih.gov

In the context of peptide biosynthesis, N-acyl amino acids can serve as substrates for the synthesis of lipopeptides. proquest.comresearchgate.net Studies have shown that under certain conditions, such as wet-dry cycles, amino acids can be added to the carboxyl terminus of an N-acyl amino acid to form N-acylated peptides. proquest.com This suggests that compounds like this compound could potentially be used as model compounds to investigate the prebiotic synthesis of lipopeptides and the functionalization of protocell membranes. acs.org For example, N-oleoyl glycine (B1666218) has been shown to be a substrate for peptide synthesis, leading to the formation of lipopeptides with additional glycine units. proquest.com

Influence of Stereochemistry on Biochemical Recognition and Activity

The stereochemistry of amino acids and their derivatives is a critical determinant of their biological activity. nih.govacs.orgnih.gov Biological systems, particularly enzymes and receptors, exhibit a high degree of stereoselectivity. nih.govacs.org For instance, proteins are almost exclusively composed of L-amino acids, and enzymes that metabolize amino acids are typically specific for one enantiomer. nih.govaimspress.com

This compound is derived from the amino acid valine, which has a chiral center at the alpha-carbon. Therefore, this compound can exist as different stereoisomers. The biological recognition and activity of these stereoisomers are expected to differ significantly. Enzymes involved in the metabolism of amino acids, such as amino acid oxidases, are highly stereospecific, catalyzing the oxidative deamination of either L- or D-amino acids, but not both. acs.org This principle of stereospecificity would undoubtedly apply to the interactions of the enantiomers of this compound with biological systems. Any potential biochemical activity would likely be confined to one specific stereoisomer. nih.gov

Advanced Analytical and Separation Techniques for 3 Methyl 2 1 Naphthylacetyl Amino Butanoic Acid

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is the cornerstone for the separation and purification of 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid from reaction mixtures and for the precise assessment of its purity. The choice of chromatographic technique is guided by the compound's physicochemical properties, including its polarity, volatility, and chirality.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve optimal separation of the target analyte from any impurities or related substances. The naphthalene (B1677914) moiety in the molecule allows for sensitive detection using a UV-Vis detector. The retention behavior of naphthaleneacetic acid derivatives on hydrophobic supports like C8 or C18 has been studied using mobile phases consisting of a buffer and an organic modifier such as methanol (B129727) or acetonitrile. dss.go.thresearchgate.net

A typical set of optimized parameters for an RP-HPLC method is presented in the table below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Detection UV Absorbance at 280 nm
Column Temperature 30 °C
Injection Volume 10 µL

Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. The validation process assesses specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity Peak purity index > 0.99; no interference from blank/placebo
LOD Signal-to-Noise Ratio ≥ 3:1
LOQ Signal-to-Noise Ratio ≥ 10:1

This compound is a chiral molecule, existing as a pair of enantiomers. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, which is achieved through chiral chromatography. researchgate.net The determination of enantiomeric excess (ee) is critical, particularly in pharmaceutical applications where different enantiomers can exhibit distinct biological activities.

Direct separation using a chiral stationary phase (CSP) is the most common approach in HPLC. researchgate.net For N-acylamino acids, polysaccharide-based and crown ether-based CSPs have proven effective. google.comgoogleapis.commdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution of the two enantiomers.

Chiral Stationary Phase (CSP) TypeExamplesTypical Mobile PhaseSeparation Principle
Polysaccharide-based Chiralcel® OD, Chiralpak® ADHexane/Isopropanol/Trifluoroacetic AcidBased on hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the cellulose (B213188) or amylose (B160209) derivative.
Crown Ether-based Crownpak® CR(+)Perchloric Acid Solution (pH 1-2)Inclusion complexation, primarily interacting with the primary amine of the amino acid derivative.
Pirkle-type (π-acid/π-base) Whelk-O 1Hexane/IsopropanolRelies on π-π interactions, hydrogen bonding, and steric hindrance between the analyte and the electron-deficient or electron-rich aromatic rings on the CSP.

The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram.

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. This compound, being a non-volatile amino acid derivative, cannot be analyzed directly by GC. Therefore, a chemical derivatization step is required to convert it into a volatile and thermally stable analogue. mdpi.com

The most common derivatization strategy for compounds containing carboxylic acid and amide functionalities involves esterification of the carboxyl group. For instance, reaction with an alcohol (e.g., methanol or propanol) under acidic conditions converts the carboxylic acid into its corresponding ester, which is significantly more volatile. Analysis of N-acylamino acids has been performed by converting them into their perfluoroacyl amino acid propyl esters. researchgate.net

The general derivatization and analysis workflow is as follows:

Esterification: The sample is treated with an esterifying agent (e.g., methanolic HCl or propyl chloroformate).

Extraction: The resulting volatile derivative is extracted into an organic solvent.

GC-MS Analysis: The extract is injected into a GC system, typically coupled with a mass spectrometer (MS) for definitive identification based on fragmentation patterns and retention time.

Derivatization ReagentTarget Functional GroupVolatile Derivative Formed
Methanolic HCl / Acetyl Chloride in Methanol Carboxylic AcidMethyl Ester
Propyl Chloroformate Carboxylic AcidPropyl Ester
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Carboxylic Acid, Amide N-HTrimethylsilyl (TMS) Ester/Amide

Electrophoretic Techniques for Separation and Characterization

Capillary electrophoresis (CE) offers an alternative to HPLC for the separation and analysis of charged species. nih.gov Given its carboxylic acid group, this compound is an anionic compound at neutral and alkaline pH, making it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE).

In CZE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, ions migrate according to their charge-to-size ratio. The anionic analyte will migrate towards the anode (positive electrode), but its apparent velocity is modulated by the electroosmotic flow (EOF), which is the bulk flow of the BGE towards the cathode. Detection is typically performed on-capillary using a UV-Vis detector, leveraging the compound's strong chromophore.

Key parameters that can be optimized for separation include:

pH of the BGE: This determines the degree of ionization of the carboxylic acid group and thus the electrophoretic mobility of the analyte.

BGE Composition and Concentration: Affects ionic strength, current, and separation efficiency.

Applied Voltage: Higher voltages lead to faster separations but can generate Joule heating.

Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible spectrophotometry is a straightforward and rapid method for the quantification of this compound in solution, provided no other components that absorb at the same wavelength are present. The method's utility is based on the strong UV absorbance of the naphthalene ring system. nih.gov

The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), which for naphthalene derivatives is typically around 280 nm.

Hypothetical Calibration Data for Spectrophotometric Quantification
Concentration (mg/L)Absorbance at 280 nm (AU)
2.00.105
4.00.201
6.00.302
8.00.408
10.00.510

The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the linear regression of the calibration curve. This method is particularly useful for in-process monitoring or for quick concentration checks.

Potential Applications in Non Therapeutic Academic Research and Material Science

Use as a Building Block in Peptide and Peptidomimetic Research for Conformational Studies

The structure of 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid, a derivative of the amino acid valine, makes it a candidate for incorporation into peptide chains to study conformational changes. The bulky and rigid naphthyl group can act as a conformational restraint, influencing the folding of the peptide backbone. This is valuable in peptidomimetic research, where scientists aim to design synthetic molecules that mimic the structure and function of natural peptides.

By introducing this modified amino acid into a peptide sequence, researchers could investigate how such a large, aromatic side chain affects the formation of secondary structures like alpha-helices and beta-sheets. Understanding these conformational preferences is crucial for designing peptides with specific shapes and, consequently, specific biological or material properties.

Application as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. Given that this compound is a chiral molecule, it has the potential to be used as a chiral auxiliary. In asymmetric synthesis, the defined stereochemistry of the auxiliary can help to selectively produce one enantiomer of a desired product over the other.

Furthermore, the nitrogen and oxygen atoms in the amide and carboxylic acid groups could act as coordination sites for metal catalysts. If used as a chiral ligand, the compound could bind to a metal center, creating a chiral environment that influences the stereoselectivity of catalytic reactions. The bulky naphthyl group could also play a role in creating a specific steric environment around the catalytic center, enhancing its selectivity.

Integration into Advanced Material Systems for Fundamental Property Studies

The self-assembly of molecules to form ordered nanostructures is a burgeoning field in material science. The amphiphilic nature of this compound, with its hydrophobic naphthyl group and more hydrophilic amino acid backbone, suggests its potential to participate in self-assembling systems.

In appropriate solvents or conditions, these molecules could theoretically organize into structures like nanofibers, vesicles, or gels. The π-π stacking interactions between the aromatic naphthyl groups could be a significant driving force for such self-assembly. Researchers could study these systems to understand the fundamental principles of molecular self-organization and to create novel materials with tailored properties, such as specific optical or electronic characteristics, without a direct therapeutic purpose.

Development of Analytical Standards and Reference Materials

In analytical chemistry, well-characterized compounds are essential as standards for the identification and quantification of other substances. Should this compound become relevant in a particular field of research or industry, a highly purified version of it would be necessary as an analytical standard.

This would involve its thorough characterization using various analytical techniques to establish its purity and identity. As a reference material, it could be used to calibrate analytical instruments, validate analytical methods, and as a benchmark in quality control processes for synthesizing related compounds.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Synthetic Pathways and Eco-Friendly Approaches

Future research should prioritize the development of efficient and environmentally sustainable methods for synthesizing 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid. Current synthetic approaches for analogous N-acylated amino acids often rely on conventional methods that may involve harsh reagents and generate significant waste.

Green Chemistry Principles: Investigations could focus on implementing green chemistry principles, such as the use of aqueous solvent systems, biodegradable catalysts, and energy-efficient reaction conditions like microwave or ultrasonic assistance.

Biocatalysis: A particularly promising avenue is the use of enzymes, such as lipases or acylases, to catalyze the N-acylation of the valine precursor. This approach offers high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.

Flow Chemistry: Continuous flow synthesis represents another innovative approach that could enhance reaction efficiency, safety, and scalability, allowing for better control over reaction parameters and easier product purification.

A comparative analysis of potential synthetic routes is illustrated in the hypothetical data table below.

Synthetic Route Key Features Potential Advantages Research Focus
Conventional Synthesis Use of coupling reagents (e.g., DCC/DMAP), organic solvents.Well-established methodology.Optimization to reduce waste and use of hazardous materials.
Biocatalytic Synthesis Enzyme-catalyzed (e.g., lipase) acylation.High stereoselectivity, mild conditions, eco-friendly.Enzyme screening, immobilization, and reaction optimization.
Flow Chemistry Continuous reaction in microreactors.Improved heat and mass transfer, enhanced safety, scalability.Reactor design, optimization of flow parameters.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction.Reduced reaction times, potential for improved yields.Optimization of power, temperature, and reaction time.

Deeper Mechanistic Understanding of Molecular Interactions in Complex Biochemical Systems

A critical area for future research is to unravel the specific molecular interactions of this compound within biological systems. As a class, N-acylated amino acids are known to be involved in a variety of physiological processes as signaling molecules. nih.govresearchgate.net

Target Identification: Initial studies would involve screening the compound against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify potential binding partners. researchgate.net

Computational Modeling: Molecular docking and molecular dynamics simulations could provide insights into the binding modes and affinities of the compound with its putative targets. These computational approaches can predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are likely to be important given the naphthalene (B1677914) ring.

Biophysical Techniques: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantitatively measure the binding kinetics and thermodynamics of the interaction between the compound and its biological targets.

High-Throughput Screening for Novel Interactions in Chemical Biology Research

High-throughput screening (HTS) campaigns could rapidly assess the biological activity of this compound and its derivatives across a wide range of cellular and biochemical assays.

Assay Development: The development of robust and miniaturized assays is a prerequisite for HTS. These could include cell-based assays measuring changes in reporter gene expression, intracellular signaling pathways, or cell viability, as well as biochemical assays monitoring enzyme inhibition or receptor binding.

Library Synthesis: The synthesis of a focused library of analogues, by modifying the valine side chain, the acyl group, or the naphthalene moiety, would be crucial for establishing structure-activity relationships (SAR).

Data Analysis: Advanced data analysis and cheminformatics tools will be necessary to process the large datasets generated from HTS and to identify promising hit compounds for further optimization.

Advanced Spectroscopic Studies for Dynamic Behavior and Transient Species

Advanced spectroscopic techniques can provide a detailed picture of the structural dynamics and transient states of this compound, both in isolation and in complex with biological macromolecules.

Nuclear Magnetic Resonance (NMR): Multidimensional NMR spectroscopy can be used to determine the three-dimensional structure of the compound in solution and to map its binding interface when interacting with a protein target. Techniques like saturation transfer difference (STD) NMR can identify which parts of the molecule are in close contact with the receptor.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule and how they change upon binding, offering insights into the conformational changes that may occur. docbrown.info

Fluorescence Spectroscopy: The intrinsic fluorescence of the naphthalene group can be exploited as a sensitive probe to study its local environment and its interactions with biomolecules.

The following table outlines potential spectroscopic investigations:

Spectroscopic Technique Information Gained Research Application
NMR Spectroscopy 3D structure, conformational dynamics, binding site mapping.Elucidating the structural basis of molecular recognition.
Infrared/Raman Spectroscopy Vibrational modes, changes in chemical bonding upon interaction.Probing conformational changes and intermolecular interactions.
Fluorescence Spectroscopy Local environment of the naphthyl group, binding affinities.Studying interactions with biological membranes and proteins.
Mass Spectrometry Molecular weight confirmation, fragmentation patterns.Characterization of the compound and its metabolites.

Investigations into Structure-Function Relationships within Broader N-Acylated Amino Acid Families

Situating this compound within the broader context of N-acylated amino acids will be essential for understanding its unique properties. nih.gov

Systematic SAR Studies: A systematic investigation of how modifications to the amino acid, the acyl chain, and the aromatic moiety affect biological activity will be crucial. For instance, comparing the activity of the 1-naphthylacetyl derivative with the 2-naphthylacetyl analogue could reveal important steric and electronic effects.

Comparative Biology: Comparing the biological effects of this compound with other known N-acylated amino acids can help to delineate common and distinct signaling pathways and physiological roles. diva-portal.orgnih.gov

Evolution of Function: Exploring the evolutionary conservation of the targets of N-acylated amino acids could provide clues about their fundamental biological functions.

By systematically pursuing these future research directions, the scientific community can illuminate the chemical, biological, and potential therapeutic significance of this compound and the broader family of N-acylated amino acids.

Q & A

Q. What in vitro assays are most relevant for evaluating its pharmacokinetic potential?

  • Assays :
  • Caco-2 permeability : Assess intestinal absorption.
  • Microsomal stability : Use human liver microsomes to predict metabolic clearance.
  • Plasma protein binding : Equilibrium dialysis to measure free fraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.